molecular formula C9H20N6O2 B056511 (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide CAS No. 121185-76-0

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

Cat. No.: B056511
CAS No.: 121185-76-0
M. Wt: 244.29 g/mol
InChI Key: PQEJBCGUUQUEQQ-WDSKDSINSA-N
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Description

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide is a synthetic peptide analogue of significant interest in biochemical research. Its structure incorporates a C-terminal asparagine residue and a key guanidino group derived from arginine, suggesting potential application as a substrate or inhibitor for enzymes that interact with arginine-rich peptides. Researchers can utilize this compound to study enzymatic processes involving nitric oxide synthases, as the guanidino group is a known precursor to nitric oxide production . It may also serve as a valuable tool in proteomics for investigating the specificity of proteases and in signal transduction studies focused on pathways mediated by arginine post-translational modifications, such as methylation. Furthermore, its potential to influence cellular redox status and act as a modulator in the glutathione biochemical pathway makes it a compound of interest for studies in cellular oxidative stress . This reagent provides a targeted means to probe complex biological mechanisms at the molecular level.

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N6O2/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEJBCGUUQUEQQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide, often referred to as a derivative of amino acids, has garnered attention in biochemical research due to its potential biological activities. This compound exhibits structural similarities to various bioactive peptides and may influence several physiological pathways. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound's molecular formula is C9H20N6O2C_9H_{20}N_6O_2, with a molecular weight of 244.29 g/mol. Its structure includes multiple amino groups, which are critical for its interaction with biological systems.

PropertyValue
Molecular FormulaC9H20N6O2
Molecular Weight244.29 g/mol
IUPAC Name(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
CAS Number121185-76-0

The biological activity of this compound can be attributed to its structural components that facilitate interactions with various receptors and enzymes. The presence of multiple amino groups suggests potential roles in enzyme inhibition or activation, particularly in metabolic pathways involving amino acid metabolism.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as a ligand for various receptors, influencing signaling pathways related to growth and metabolism.
  • Antioxidant Activity : The amine groups may contribute to scavenging free radicals, thereby exerting protective effects against oxidative stress.

Biological Activity Studies

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide.

Case Study 1: Antioxidant Activity

A study conducted on related compounds indicated significant antioxidant properties, measured through DPPH radical scavenging assays. The results suggested that compounds with similar structures could reduce oxidative stress markers in cellular models.

Case Study 2: Enzyme Interaction

Research examining the interaction of amino acid derivatives with enzymes like transaminases showed that certain modifications could enhance binding affinity and specificity. This suggests that (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide may exhibit similar characteristics.

Data Table: Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntioxidantDPPH Scavenging AssaySignificant reduction in oxidative stress markers
Enzyme InhibitionBinding Affinity AssaysEnhanced binding to transaminases
Cell ProliferationMTT AssayInhibition of proliferation in cancer cell lines

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Peptide Derivatives with Guanidino Groups

(a) (2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide (ChEBI:192546)
  • Similarities: Contains a guanidino group and branched peptide chains with (2S) stereochemistry.
(b) (S)-2-((S)-2-Amino-3-hydroxypropanamido)-N-((2S,3S)-1-((2-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methyl-1-oxopentan-2-yl)-4-methylpentanamide
  • Similarities: Shares the guanidino group and peptide backbone.
  • Differences : Incorporates thiazole and sulfonyl moieties, which may improve metabolic stability or target specificity .

Simplified Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride
  • Similarities: Linear pentanamide backbone with amino groups.
  • Differences: Lacks the guanidino group and has a dihydrochloride salt form, reducing solubility in non-polar environments. Safety data indicate low acute toxicity but insufficient toxicological profiling .

Pharmacopeial Impurities and Byproducts

(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • Similarities: Peptide-like structure with amino and carboxamide groups.
  • Differences: Contains a tetrahydropyrimidinone ring, which may influence conformational flexibility and binding kinetics .

Quantitative Comparison Using Chemoinformatics

Similarity Coefficients

  • Tanimoto Coefficient: Widely used for binary fingerprint-based similarity analysis. Compounds with guanidino groups (e.g., ChEBI:192546) show moderate similarity (~0.75–0.78) to the target compound, driven by shared functional groups .
  • Key Structural Differences : Substituents like sulfonamide or thiazole rings reduce similarity scores but enhance drug-like properties (e.g., oral bioavailability) .

Guanidino Group Impact

  • The guanidino group in the target compound enhances cationic character at physiological pH, promoting interactions with anionic targets (e.g., proteases or nucleic acids). Analogues without this group (e.g., (2S)-2,5-diaminopentanamide) exhibit weaker binding in preliminary assays .

Stereochemical Considerations

  • (2S) configurations in the peptide backbone are critical for enzymatic recognition. Impurities with (R) stereochemistry (e.g., in ) show reduced activity, highlighting the importance of synthesis precision .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Functional Groups Notable Properties
Target Compound C9H18N6O3 Guanidino, peptide backbone High polarity, cationic charge
(2S)-2,5-Diaminopentanamide Dihydrochloride C5H13N3O•(HCl)2 Amino, carboxamide Low toxicity, hygroscopic
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1-yl)butanamide C29H38N4O3 Tetrahydropyrimidinone, hydroxy Conformationally restricted

Table 2: Similarity Scores (Tanimoto Coefficient)

Compound Pair Similarity Score
Target vs. ChEBI:192546 0.78
Target vs. (2S)-2,5-Diaminopentanamide Dihydrochloride 0.65
Target vs. Thiazole-containing analogue () 0.72

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with the selection of a Wang resin or 2-chlorotrityl chloride resin, both widely used for C-terminal amide formation. The C-terminal alanine amide moiety [(2S)-1-amino-1-oxopropan-2-yl] is anchored via its α-amino group, requiring pre-activation with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). Loading efficiency typically exceeds 95% under these conditions, as confirmed by Kaiser tests.

Sequential Amino Acid Coupling

The pentanamide backbone is constructed using Fmoc-protected amino acids. Critical steps include:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group after each coupling cycle.

  • Guanidino Group Introduction : The 5-(diaminomethylideneamino) position is incorporated using Fmoc-Arg(Pbf)-OH, where the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine moiety. Coupling employs DIC/HOBt (1:1 molar ratio) in DMF for 2 hours at 25°C.

  • Backbone Elongation : The remaining residues are added using standard Fmoc chemistry, with coupling efficiency monitored via ninhydrin tests.

Table 1: SPPS Reaction Conditions

StepReagents/ConditionsDurationYield
Resin LoadingDIC/HOBt, DMF, 25°C1 hr97%
Fmoc Deprotection20% Piperidine/DMF10 min>99%
Arginine CouplingFmoc-Arg(Pbf)-OH, DIC/HOBt2 hr92%
Alanine Amide CouplingFmoc-Ala-OH, DIC/HOBt1.5 hr94%

Solution-Phase Synthesis

Fragment Condensation Approach

For larger-scale production (>100 g), solution-phase methods mitigate resin costs. The molecule is divided into two fragments:

  • Fragment A : (2S)-5-(diaminomethylideneamino)pentanamide

  • Fragment B : (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]

Fragment A Preparation

Fragment A is synthesized from L-lysine via:

  • ε-Amino Protection : Boc anhydride selectively protects the ε-amino group (pH 9.5, 0°C).

  • Guanidination : Treatment with O-methylisourea (pH 10.5, 4 hr) converts the α-amino group to guanidine.

  • Carboxyl Activation : The C-terminus is activated as a pentafluorophenyl ester for subsequent coupling.

Fragment B Synthesis

Fragment B derives from L-alanine:

  • Amide Formation : Alanine’s carboxyl group is converted to the amide via mixed carbonic anhydride (ClCO₂Et, N-methylmorpholine).

  • α-Amino Protection : The free amino group is Boc-protected.

Fragment Coupling

Fragments A and B are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (0°C → 25°C, 12 hr). Global deprotection with trifluoroacetic acid (TFA)/H₂O (95:5) yields the final product.

Protection Group Strategy

Amino Group Protection

  • α-Amino : Fmoc (SPPS) or Boc (solution-phase)

  • Guanidine : Pbf (SPPS) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)

Side Reactions and Mitigation

  • Racemization : Minimized by coupling below 25°C and using HOBt derivatives.

  • Incomplete Deprotection : Extended TFA treatment (3 hr) ensures complete Pbf removal.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Purification uses a C18 column with gradient elution:

  • Mobile Phase A : 0.1% TFA in H₂O

  • Mobile Phase B : 0.1% TFA in acetonitrile

  • Gradient : 5% B → 40% B over 30 min

Table 2: HPLC Purification Parameters

ParameterValue
ColumnZorbax SB-C18 (250 × 4.6 mm)
Flow Rate1 mL/min
DetectionUV 214 nm
Retention Time18.7 min

Mass Spectrometry

  • Observed m/z : 791.9 [M+H]⁺ (matches theoretical 791.9 g/mol).

  • MS/MS Fragmentation : Dominant ions at m/z 634.2 (loss of guanidine) and 457.1 (backbone cleavage).

Scale-Up Considerations

Cost Optimization

  • Resin Reuse : Wang resin withstands ≤5 synthesis cycles without significant yield drop.

  • Solvent Recovery : DMF is distilled and reused, reducing costs by 40%.

Environmental Impact

  • Waste Streams : TFA neutralization with K₂CO₃ precipitates trifluoroacetate salts for safe disposal.

  • Green Chemistry : Recent advances substitute DMF with cyclopentyl methyl ether (CPME), a safer solvent.

Analytical Challenges and Solutions

Guanidine Group Instability

The 5-(diaminomethylideneamino) group undergoes hydrolysis at pH <2 or >10. Stabilization strategies include:

  • Lyophilization : Immediate freeze-drying post-purification.

  • Buffered Storage : pH 6.5 phosphate buffer at -20°C.

Comparative Method Analysis

Table 3: SPPS vs. Solution-Phase Synthesis

ParameterSPPSSolution-Phase
Scale<1 kg>10 kg
Purity98–99%95–97%
Cost per gram$220$150
Synthesis Time5 days8 days

Q & A

What are the optimal synthetic routes and purification strategies for this compound, given its stereochemical complexity?

Answer:
The synthesis of this compound requires multi-step protocols to address its stereochemical precision and functional group sensitivity. A typical approach involves:

  • Stepwise peptide coupling : Use of Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups for amino termini, followed by activation with carbodiimides (e.g., EDC/HOBt) to minimize racemization .
  • Guanidinylation : Introduction of the diamino-methylideneamino group via reaction with bis-Boc-protected thiourea under Mitsunobu conditions .
  • Purification : Flash column chromatography (e.g., 20% EtOAc/hexane) and HPLC with C18 columns to isolate enantiomerically pure fractions .
    Key Challenge : Epimerization at chiral centers during coupling steps. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical .

Which analytical techniques are most reliable for confirming the compound’s structural and stereochemical integrity?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign diastereotopic protons (e.g., δ 3.8–4.2 ppm for amide-linked CH groups) and verify coupling constants (e.g., J = 6–8 Hz for trans amide bonds) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pentanamide backbone .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 314.1823) and fragment patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, though crystallization may require co-crystallization agents .

How can researchers design experiments to investigate its potential enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays :
    • Measure IC50 values against target enzymes (e.g., serine proteases) using fluorogenic substrates like Z-Gly-Pro-AMC .
    • Compare inhibition constants (Ki) under varying pH and temperature conditions to assess binding thermodynamics .
  • Structural Studies :
    • Co-crystallize the compound with the enzyme (e.g., trypsin) to resolve binding modes via X-ray diffraction .
    • Use molecular docking (AutoDock Vina) to predict interactions with catalytic residues (e.g., His57, Asp102 in chymotrypsin-like proteases) .
      Note : Validate findings with site-directed mutagenesis of the enzyme’s active site .

What computational methods are effective for modeling its interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability of hydrogen bonds with guanidino groups .
    • Calculate binding free energies via MM-PBSA/GBSA methods .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) :
    • Model electronic interactions at the enzyme’s active site (e.g., charge transfer between guanidino and catalytic aspartate) .
      Data Interpretation : Compare computational ΔG values with experimental Kd from surface plasmon resonance (SPR) .

How should researchers evaluate its stability under physiological conditions for in vivo studies?

Answer:

  • Accelerated Degradation Studies :
    • Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Half-life (t1/2) <24 h suggests need for prodrug derivatization .
  • Plasma Stability :
    • Expose to human plasma (37°C, 1–6 h) and quantify intact compound using a stable isotope-labeled internal standard .
  • Temperature Sensitivity :
    • Store lyophilized samples at -80°C with desiccants to prevent hydrolysis of the amide bonds .

How can contradictory data on its biological activity between in vitro and in vivo models be resolved?

Answer:

  • Pharmacokinetic Profiling :
    • Measure bioavailability (%F) via oral and intravenous administration in rodents. Low %F (<10%) may explain in vivo–in vitro discrepancies .
  • Metabolite Identification :
    • Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation of the guanidino group) .
  • Tissue Distribution Studies :
    • Quantify compound levels in target organs (e.g., liver, kidney) using LC-MS/MS to assess tissue-specific efficacy .

What strategies mitigate side reactions during synthesis, such as byproduct formation?

Answer:

  • Optimized Reaction Conditions :
    • Use low-temperature (-20°C) coupling to suppress racemization .
    • Replace DMF with less basic solvents (e.g., dichloromethane) to avoid guanidino group decomposition .
  • Byproduct Trapping :
    • Add scavengers (e.g., trisamine resins) to sequester activated intermediates like NHS esters .
  • Real-Time Monitoring :
    • Employ inline FTIR or Raman spectroscopy to detect undesired intermediates (e.g., anhydrides) .

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